Methyl 3-(2,5-dibromophenyl)prop-2-ynoate
Description
Methyl 3-(2,5-dibromophenyl)prop-2-ynoate is a halogenated aromatic ester featuring a propargyl ester backbone substituted with a 2,5-dibromophenyl group. This compound belongs to a class of molecules where halogen atoms (bromine, in this case) are strategically positioned on the aromatic ring to modulate electronic, steric, and bioactive properties.
The 2,5-dibromo substitution pattern may enhance lipophilicity and influence intermolecular interactions, such as π-stacking or halogen bonding, which are critical in biological target engagement. Propargyl esters like this are also valuable intermediates in click chemistry and polymer synthesis due to their reactive alkyne moiety.
Properties
Molecular Formula |
C10H6Br2O2 |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
methyl 3-(2,5-dibromophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6Br2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1H3 |
InChI Key |
CJGSQYZHDJNLHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-(2,5-dibromophenyl)prop-2-ynoate typically involves the reaction of 2,5-dibromobenzaldehyde with propargyl alcohol in the presence of a base, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Methyl 3-(2,5-dibromophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, often using hydrogenation catalysts.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(2,5-dibromophenyl)prop-2-ynoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of brominated phenyl groups on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dibromophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the phenyl ring can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The prop-2-ynoate group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further modulating their activity .
Comparison with Similar Compounds
Halogen Substitution: Bromine vs. Chlorine
A key structural analog is Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate (CAS 1343764-97-5), which replaces bromine with chlorine at the 2- and 5-positions of the phenyl ring .
| Property | Methyl 3-(2,5-dibromophenyl)prop-2-ynoate | Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate |
|---|---|---|
| Molecular Formula | C₁₀H₆Br₂O₂ | C₁₀H₆Cl₂O₂ |
| Molecular Weight | 337.96 g/mol | 229.06 g/mol |
| Halogen Effects | Larger atomic radius; higher polarizability | Smaller atomic radius; lower lipophilicity |
| Potential Reactivity | Stronger halogen bonding; slower metabolic clearance | Faster reactivity in nucleophilic substitutions |
Bromine’s larger size and polarizability may increase the compound’s membrane permeability and binding affinity to hydrophobic targets compared to its dichloro counterpart. However, chlorine’s lower molecular weight could improve solubility in polar solvents .
Substitution Pattern: 2,5-Dibromo vs. 3,5-Dibromo-4-Hydroxy
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate (CAS 105189-44-4) introduces a hydroxyl group at the 4-position and a trifluoroacetylated amino side chain .
| Property | This compound | Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(TFA)amino]propanoate |
|---|---|---|
| Functional Groups | Propargyl ester | Amino acid ester; hydroxyl; trifluoroacetyl |
| Bioactivity Potential | Likely moderate (inferred from halogenated analogs) | Enhanced solubility; potential for targeted interactions |
| Synthetic Utility | Alkyne reactivity for modular chemistry | Peptidomimetic or protease inhibitor scaffolds |
The hydroxyl group in the 3,5-dibromo derivative improves hydrophilicity, which may reduce bioavailability but enable interactions with polar biological targets. The trifluoroacetyl group could enhance metabolic stability, a feature absent in the target compound .
Core Structure: Propargyl Ester vs. Acylthiourea
Acylthioureas such as 2-((4-methylphenoxy)methyl)-N-(2,5-dibromophenyl-carbamothioyl)benzamide (from ) share the 2,5-dibromophenyl group but feature a thiourea backbone instead of a propargyl ester .
| Property | This compound | Acylthiourea Derivatives |
|---|---|---|
| Biofilm Inhibition | Not reported | Significant anti-biofilm activity |
| Target Selectivity | Uncharacterized | Effective against P. aeruginosa and S. aureus |
| Structural Flexibility | Rigid alkyne spacer | Flexible thiourea linker |
The acylthiourea derivatives demonstrate that the 2,5-dibromophenyl group synergizes with hydrogen-bonding motifs (thiourea) to disrupt bacterial biofilms. This suggests that the propargyl ester’s alkyne group could be modified to introduce similar hydrogen-bonding capabilities for enhanced bioactivity .
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